(Phe4)-Dermorphin (1-4) amide

Opioid receptor binding Structure-activity relationship Mu-opioid receptor pharmacology

Researchers using [³H]DAMGO or natural dermorphin-(1-4)-NH₂ for MOR binding encounter high non-specific binding and ~20-fold potency loss. TAPP resolves these: • Kd 0.31 nM MOR affinity with low non-specific binding for superior signal-to-noise in autoradiography • >90% intact after 96h in human plasma vs. endomorphin-2 T₁/₂ of 30 min, eliminating ligand degradation confounds in extended incubations • Validated full agonist reference standard in GPI assays for reproducible antagonist Ke determination across laboratories. Position-4 SAR programs benefit from the defined hydrophobic subsite accommodating Phe⁴ with demonstrated tolerance for β2-homo-amino acid substitution.

Molecular Formula C30H35N5O5
Molecular Weight 545.6 g/mol
CAS No. 118476-87-2
Cat. No. B037502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Phe4)-Dermorphin (1-4) amide
CAS118476-87-2
Molecular FormulaC30H35N5O5
Molecular Weight545.6 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N
InChIInChI=1S/C30H35N5O5/c1-19(33-29(39)24(31)16-22-12-14-23(36)15-13-22)28(38)35-26(18-21-10-6-3-7-11-21)30(40)34-25(27(32)37)17-20-8-4-2-5-9-20/h2-15,19,24-26,36H,16-18,31H2,1H3,(H2,32,37)(H,33,39)(H,34,40)(H,35,38)
InChIKeyMVUYXNQARFGHMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Phe4)-Dermorphin (1-4) Amide – A Mu-Selective Opioid Tetrapeptide


(Phe4)-Dermorphin (1-4) amide, also known as TAPP (H-Tyr-D-Ala-Phe-Phe-NH₂), is a synthetic tetrapeptide analog of the amphibian opioid peptide dermorphin, in which the native Gly⁴ residue is replaced by phenylalanine, yielding an all-aromatic message domain [1]. TAPP acts as a potent, µ-opioid receptor (MOR) agonist with high µ-selectivity and has been extensively characterized as both a pharmacological probe and a radioligand tool ([³H]TAPP) for labeling native and cloned MOR with a dissociation constant (Kd) of 0.31 nM in rat brain membranes and 0.78 nM in CHO-µ/1 cells [2]. Its combination of high MOR affinity, low non-specific binding, and exceptional resistance to proteolytic degradation distinguishes it from the natural dermorphin N-terminal tetrapeptide fragment and from other commonly used MOR reference agonists.

Why (Phe4)-Dermorphin (1-4) Amide Cannot Be Replaced by Generic Alternatives


Attempting to substitute (Phe4)-Dermorphin (1-4) amide with the natural dermorphin N-terminal tetrapeptide fragment (Tyr-D-Ala-Phe-Gly-NH₂), the full-length heptapeptide dermorphin, or the widely used reference agonist DAMGO introduces critical losses across key performance dimensions. Structural studies have demonstrated that truncation of dermorphin to its (1-4)-NH₂ fragment reduces binding potency by approximately 20-fold relative to the parent heptapeptide [1]. The Phe⁴→Gly⁴ substitution that distinguishes TAPP from the natural fragment is not conservative: the aromatic phenylalanine at position 4 is accommodated in a specific hydrophobic subsite at the MOR and is required for high-affinity receptor engagement [2]. Furthermore, the prototypical MOR agonist DAMGO exhibits substantially lower plasma stability and inferior blood-brain barrier influx kinetics compared to TAPP [3]. These compound-specific structural and pharmacological features mean that generic replacement without quantitative matching will alter receptor occupancy, functional potency, metabolic half-life, and CNS accessibility in experimental systems.

Quantitative Differentiation Evidence Versus Closest Comparators


MOR Binding Affinity Compared to Natural Dermorphin Fragments

The natural dermorphin N-terminal tetrapeptide fragment, dermorphin-(1-4)-NH₂ (Tyr-D-Ala-Phe-Gly-NH₂), suffers a ~20-fold reduction in binding potency compared to the full heptapeptide dermorphin, making it a suboptimal tool for MOR studies [1]. In contrast, TAPP ((Phe4)-Dermorphin (1-4) amide), which replaces Gly⁴ with Phe⁴, achieves high MOR affinity with an IC₅₀ of 5.1 ± 3.5 nM in a competitive radioligand displacement assay using [³H]DAMGO [2]. In an independent study using [³H]TAPP as the radioligand, the compound labeled a single class of opioid sites in rat brain with a Kd of 0.31 nM and a Bmax of 119 fmol/mg protein, and in CHO-µ/1 cell membranes with a Kd of 0.78 nM and Bmax of 1806 fmol/mg protein [3]. By contrast, the full heptapeptide dermorphin binds MOR with Ki = 0.54 nM, while dermorphin-(1-4)-NH₂ is ~20-fold weaker (estimated Ki ≈ 10.8 nM based on fold reduction) [1][4].

Opioid receptor binding Structure-activity relationship Mu-opioid receptor pharmacology

Human Plasma Stability: Proteolytic Resistance Profile

A critical limitation of endogenous opioid tetrapeptides is rapid proteolytic degradation. In a head-to-head study under identical conditions, TAPP demonstrated extraordinary resistance to proteolysis in human plasma, with more than 90% of the initial peptide concentration remaining after 96 hours (C₉₆ₕ > 90%) [1]. In marked contrast, the endogenous MOR ligand endomorphin-2 (Tyr-Pro-Phe-Phe-NH₂), which shares the C-terminal Phe-Phe-NH₂ motif with TAPP, was rapidly degraded with a half-life (T₁/₂) of only 30 minutes in the same assay system [1]. The D-Ala² residue in TAPP, derived from the dermorphin scaffold, confers resistance to aminopeptidase cleavage, while the C-terminal amide is the site of first proteolytic cleavage (deamidation), occurring only after prolonged incubation [1]. This stability profile is critical for both in vitro binding assays requiring extended incubation and for in vivo pharmacological studies.

Peptide metabolic stability Proteolytic degradation Human plasma assay

Radioligand Binding Utility for Mu-Opioid Receptor Labeling

[³H]TAPP has been validated as a radioligand for labeling both native and cloned µ-opioid receptors. In rat brain membranes, [³H]TAPP labeled a single class of opioid sites with a Kd of 0.31 nM and Bmax of 119 fmol/mg protein; in CHO-µ/1 cell membranes expressing the cloned rat µ-receptor, Kd was 0.78 nM with Bmax of 1806 fmol/mg protein [1]. Critically, the pharmacological specificity of [³H]TAPP binding in rat brain was demonstrated to be identical to that obtained with CHO-µ/1 cell membranes, and binding was modulated by Na⁺ ions and guanine nucleotides in a manner consistent with agonist binding to G-protein-coupled MOR [1]. The high affinity, high selectivity for MOR over DOR, and low non-specific binding of [³H]TAPP make it a useful tool for labeling native and cloned MOR, comparable to or exceeding the utility of [³H]DAMGO for certain applications where a peptide radioligand with lower non-specific binding is advantageous [1]. In contrast, [³H]DAMGO, the standard MOR radioligand, shows Ki values ranging from 0.73 to 4.3 nM depending on tissue preparation [2].

Radioligand binding Receptor autoradiography Mu-opioid receptor labeling

Blood-Brain Barrier Influx Kinetics Profile

In a comparative study of eight opioid peptides, the blood-brain barrier (BBB) influx rate (Kin) was quantified using an in vivo mouse model. TAPP exhibited a Kin of 1.06–1.14 µl/(g×min), which is intermediate between the highest influx rate observed for dermorphin (Kin = 2.18 µl/(g×min)) and the negligible influx measured for DAMGO (Kin = 0.18–0.40 µl/(g×min)) [1]. Capillary depletion analysis confirmed that all peptides reaching brain tissue, including TAPP, penetrated brain parenchyma to over 75%, indicating genuine CNS access rather than vascular trapping [1]. Notably, TAPP showed measurable efflux (t₁/₂ = 2.82 min) from brain, whereas dermorphin exhibited no significant efflux, suggesting differential brain retention properties [1]. The relatively lipophilic character of TAPP (predicted LogP ≈ 3.28), conferred by its all-aromatic tetrapeptide scaffold, underlies this differentiated BBB permeability profile .

Blood-brain barrier permeability CNS drug delivery Opioid peptide pharmacokinetics

Functional MOR Full Agonist Activity in GPI Assays

TAPP has been adopted as the reference µ-opioid full agonist in the guinea pig ileum (GPI) functional assay for determining antagonist potencies (Ke values) of novel opioid ligands [1][2]. In the GPI assay, the potency of dermorphin is IC₅₀ = 3.3 nM, whereas in the mouse vas deferens (MVD) assay (δ-receptor-representative), dermorphin shows IC₅₀ = 29 nM, reflecting its µ-selectivity [3]. TAPP, as the Phe⁴-substituted tetrapeptide analog, retains full agonist efficacy at MOR in the GPI assay and has been used to benchmark MOR antagonist Ke values; for example, the cyclic tetrapeptide cyclodal acted as a potent MOR antagonist against TAPP with Ke = 3.26 ± 0.84 nM [2]. The use of TAPP as a standardized GPI agonist enables direct comparison of antagonist potency values across laboratories and compound series, a role for which the weaker natural fragment dermorphin-(1-4)-NH₂ would be unsuitable due to its 20-fold lower potency.

Functional opioid assay Guinea pig ileum Agonist potency determination

Structural Differentiation via Phe4 Substitution

(Phe4)-Dermorphin (1-4) amide is structurally unique among dermorphin-derived tetrapeptides: it contains phenylalanine at position 4 instead of the glycine found in the natural N-terminal fragment (Tyr-D-Ala-Phe-Gly-NH₂), resulting in an all-aromatic tetrapeptide sequence (Tyr-D-Ala-Phe-Phe-NH₂) [1]. This Phe⁴ substitution is not conservative; molecular docking studies reveal that Phe⁴ in TAPP occupies a hydrophobic subsite formed by residues of transmembrane helix 3 (TM3) and extracellular loops 1 and 2 (ECL1/ECL2) of the MOR, with specific π-alkyl contacts that the Gly⁴ residue in the natural fragment cannot make [2]. The requirement for an aromatic ring at position 4 for high MOR affinity is further supported by the finding that β2-homo-amino acid expansion at position 4 is well tolerated ([(R)-β2hPhe⁴]-TAPP IC₅₀ = 1.9 ± 2.4 nM, equipotent to parent TAPP), whereas backbone expansion at positions 2 or 3 causes 10-fold to >200-fold affinity losses [2]. This structural feature also underlies TAPP's relative lipophilicity (LogP ≈ 3.28) compared to the Gly⁴-containing natural fragment, influencing its BBB penetration and tissue distribution characteristics .

Peptide SAR Phe4 substitution Opioid pharmacophore design

Optimal Research Application Scenarios


MOR Radioligand Binding and Autoradiography with Low Non-Specific Background

Researchers performing saturation binding, competition binding, or receptor autoradiography on native tissue or recombinant MOR preparations should select [³H]TAPP when low non-specific binding is critical for signal-to-noise ratio. As demonstrated by Spetea et al. (1998), [³H]TAPP labels a single class of MOR sites with Kd = 0.31 nM in rat brain and Kd = 0.78 nM in CHO-µ/1 cells, with low non-specific binding and pharmacology identical between native and cloned receptor systems [1]. This radioligand is particularly advantageous for tissues with low receptor expression where [³H]DAMGO's higher non-specific binding may obscure specific signal.

In Vitro GPI Assays for MOR Agonist and Antagonist Screening

TAPP serves as a validated full MOR agonist reference standard in the guinea pig ileum (GPI) assay for determining antagonist potencies (Ke) of novel opioid compounds [2]. Its adoption as a standard µ-agonist in multiple independent laboratories enables cross-study comparison of antagonist Ke values. Procurement of TAPP as a characterized reference agonist with documented full efficacy ensures reproducibility in functional screening campaigns, where the natural dermorphin-(1-4)-NH₂ fragment would be unsuitable due to its approximately 20-fold lower potency [3].

Long-Duration Pharmacology Protocols Requiring Stable MOR Agonist

Experimental protocols involving extended incubation times—such as slow off-rate binding kinetics, receptor internalization/resensitization assays, or tissue bath pharmacology exceeding several hours—benefit from TAPP's exceptional human plasma stability (C₉₆ₕ > 90%, i.e., more than 90% intact after 96 hours) [4]. In contrast, endomorphin-2, which shares the C-terminal Phe-Phe-NH₂ motif, degrades with a T₁/₂ of only 30 minutes under identical conditions [4]. This eliminates the confounding variable of ligand degradation during long-duration experiments and reduces the need for protease inhibitor supplementation.

Medicinal Chemistry Scaffold Optimization at Position 4

Structure-activity relationship programs investigating modifications at position 4 of dermorphin-derived tetrapeptides should use TAPP as the parent scaffold, based on the demonstration that position 4 tolerates β2-homo-amino acid substitution without loss of MOR affinity ([(R)-β2hPhe⁴]-TAPP IC₅₀ = 1.9 ± 2.4 nM, equipotent to TAPP), whereas equivalent modifications at positions 2 or 3 cause 10-fold to >200-fold affinity losses [4]. The molecular docking data confirming that Phe⁴ occupies a well-defined hydrophobic subsite in the MOR binding pocket (TM3/ECL1/ECL2 interface) provides a rational structural basis for designing position-4-modified analogs with retained or enhanced MOR binding [4].

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